4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester
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Overview
Description
Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by a methoxy group at the 5-position, a p-tolyl group at the 2-position, and a carboxylate ester at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-toluidine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Methyl 5-methoxy-2-phenyl-oxazole-4-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-methoxy-2-(p-tolyl)thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness: Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group and the methoxy group at specific positions on the oxazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
53872-17-6 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-methoxy-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-8-4-6-9(7-5-8)11-14-10(12(15)16-2)13(17-3)18-11/h4-7H,1-3H3 |
InChI Key |
DZKODFBEVYOEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)OC)C(=O)OC |
Origin of Product |
United States |
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